molecular formula C3H7NO2 B1202106 Dimethylcarbamic acid CAS No. 7260-94-8

Dimethylcarbamic acid

Cat. No. B1202106
CAS RN: 7260-94-8
M. Wt: 89.09 g/mol
InChI Key: DWLVWMUCHSLGSU-UHFFFAOYSA-N
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Description

Dimethylcarbamic acid is an amino acid consisting of carbamic acid having two methyl substituents both attached to the nitrogen . It is functionally related to a carbamic acid .


Molecular Structure Analysis

The molecular formula of Dimethylcarbamic acid is C3H7NO2 . The molecular weight is 89.09 g/mol . The exact mass is 89.047678466 g/mol .


Physical And Chemical Properties Analysis

Dimethylcarbamic acid has a density of 1.1±0.1 g/cm^3 . Its boiling point is 144.7±23.0 °C at 760 mmHg . The vapour pressure is 2.8±0.5 mmHg at 25°C . The enthalpy of vaporization is 42.1±6.0 kJ/mol . The flash point is 41.3±22.6 °C . The index of refraction is 1.444 . The molar refractivity is 21.2±0.3 cm^3 . The polar surface area is 41 Å^2 . The polarizability is 8.4±0.5 10^-24 cm^3 . The surface tension is 38.4±3.0 dyne/cm . The molar volume is 79.9±3.0 cm^3 .

properties

IUPAC Name

dimethylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVWMUCHSLGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222928
Record name Carbamic acid, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylcarbamic acid

CAS RN

7260-94-8
Record name N,N-Dimethylcarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7260-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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